molecular formula C13H13NO4 B1347142 Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate CAS No. 27568-04-3

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Cat. No. B1347142
CAS RN: 27568-04-3
M. Wt: 247.25 g/mol
InChI Key: HCYNWEIHLHVPEW-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a useful research chemical . It is also known as Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate .


Molecular Structure Analysis

The molecular formula of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is C13H13NO4 . The InChI representation is InChI=1S/C13H13NO4/c1-3-18-13 (16)9-7-14-11-8 (12 (9)15)5-4-6-10 (11)17-2/h4-7H,3H2,1-2H3, (H,14,15) . The Canonical SMILES representation is CCOC (=O)C1=CNC2=C (C1=O)C=CC=C2OC .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate are not fully detailed in the search results. The molecular weight is 247.25 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis and Biological Activity

The compound has been isolated from the mycelia of Hericium erinaceum, demonstrating significant inhibition of NO production in LPS-activated microglia, indicating potential anti-inflammatory properties (Lin et al., 2018). The synthesis methods for related ethyl esters of 4-halo-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids have been explored, showing the flexibility and reactivity of this chemical framework (Ukrainets et al., 2006).

Transformation into Pyranoquinolinones

Ethyl quinolin-4-one-3-carboxylate, a related compound, has been converted into pyranoquinolinones, demonstrating the structural versatility of quinoline derivatives for synthesizing complex organic structures (Ajana et al., 1998).

Applications in Drug Synthesis and Material Science

Drug Intermediate Synthesis

The compound serves as an intermediate in the synthesis of antibacterial fluoroquinolones, highlighting its importance in pharmaceutical manufacturing (Rádl, 1994).

Study of Metal Complexation

Research has focused on the complexation of transition series metal ions by related methoxyquinolones, influencing partition coefficients relevant to antibacterial activity. This suggests applications in designing metal-complexing agents for biomedical uses (Bailey et al., 1984).

Advanced Material Research

Theoretical and Spectroscopic Studies

Ethyl 4-oxoquinoline-3-carboxylate derivatives have been studied theoretically and spectroscopically, focusing on their tautomeric forms, optical transitions, and radical anion structures. These studies provide insights into the photophysical properties and potential applications in material sciences (Rimarčík et al., 2011).

Antimicrobial Agent Development

The synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives has been explored for antimicrobial applications. The structural modifications and biological activity assessments suggest the role of quinoline derivatives in developing new antimicrobial agents (Abdel-Mohsen, 2014).

Safety And Hazards

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

ethyl 8-methoxy-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)9-7-14-11-8(12(9)15)5-4-6-10(11)17-2/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYNWEIHLHVPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950236
Record name Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

CAS RN

27568-04-3
Record name 27568-04-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196905
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Record name Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27568-04-3
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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